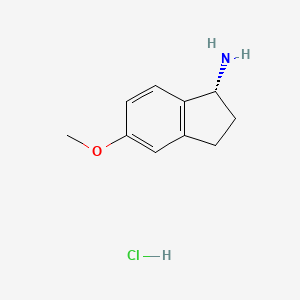
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes a cyclopropane ring substituted with both difluoro and trifluoromethyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product. Another method involves the reaction of 2,2-difluorostyrenes in diglyme at elevated temperatures to produce the cyclopropane derivative . Industrial production methods often involve optimized reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound lacks the difluoro substitution, which can affect its reactivity and pharmacological properties.
2,2-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid: This compound includes an additional trifluoromethoxy group, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1378809-21-2 |
|---|---|
Fórmula molecular |
C5H3F5O2 |
Peso molecular |
190.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



